(3R)-3-Amino-3-(3-pyridyl)propan-1-OL
Description
(3R)-3-Amino-3-(3-pyridyl)propan-1-OL is a chiral amino alcohol featuring a pyridine ring at the 3-position of the propanol backbone. Its molecular formula is C₈H₁₂N₂O (molecular weight: 152.20 g/mol). The compound’s R-configuration at the chiral center (C3) and the presence of both amino (-NH₂) and hydroxyl (-OH) groups make it a versatile intermediate in pharmaceutical synthesis, particularly for targeting chiral biomolecules or receptors .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8(3-5-11)7-2-1-4-10-6-7/h1-2,4,6,8,11H,3,5,9H2/t8-/m1/s1 |
InChI Key |
MHDKZNTVSJLQHY-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=CN=C1)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-pyridyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Addition of Amino Group: An amino group is introduced at the 3-position of the pyridine ring.
Formation of Propanol Backbone: The propanol backbone is constructed through a series of reactions, including reduction and substitution.
Industrial Production Methods
Industrial production methods for (3R)-3-Amino-3-(3-pyridyl)propan-1-OL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-pyridyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-3-Amino-3-(3-pyridyl)propan-1-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-pyridyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
- Structure : Differs by replacing the hydroxyl (-OH) group with a carboxylic acid (-COOH) at C1.
- Molecular Formula : C₈H₁₀N₂O₂; Molecular Weight : 166.18 g/mol .
- Key Properties: Exists as a zwitterion due to the amino and carboxylic acid groups. Higher polarity compared to the target compound, likely influencing solubility in aqueous media. Purity: ≥98.5% (as a white-to-pale-yellow powder) .
- Applications: Potential use in peptide synthesis or as a bioactive amino acid analog.
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol
- Structure: Features an iodine atom at position 5 and an amino group at position 2 on the pyridine ring.
- Molecular Formula: Not explicitly stated; inferred as C₈H₁₁IN₂O (approximate molecular weight: 278.10 g/mol) .
- Key Properties :
- The electron-withdrawing iodine substituent may reduce pyridine ring basicity and enhance reactivity in cross-coupling reactions.
- Increased molecular weight compared to the target compound due to iodine.
- Applications : Likely serves as an intermediate in Suzuki-Miyaura couplings or radiopharmaceuticals.
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol
- Structure : Contains a propargyl alcohol (-C≡CH₂-OH) chain and dimethoxy (-OCH₃) groups at pyridine positions 5 and 5.
- Molecular Formula: C₁₀H₁₁NO₃; Molecular Weight: 193.20 g/mol .
- Key Properties: The alkyne group enables click chemistry applications (e.g., Huisgen cycloaddition).
- Applications : Useful in polymer chemistry or as a ligand in catalytic systems.
(3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol
- Structure : Replaces the pyridine ring with a thiazole heterocycle.
- Molecular Formula : C₆H₁₀N₂OS; Molecular Weight : 158.22 g/mol .
- S-configuration at C3 may result in divergent biological activity compared to the target compound’s R-form.
- Applications : Relevant in antimicrobial or anticancer agent development.
(3R)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-ol
- Structure : Adds a bromine atom at position 6 of the pyridine ring.
- Molecular Formula : C₈H₁₁BrN₂O; Molecular Weight : 231.09 g/mol .
- Key Properties: Bromine acts as a leaving group, enabling further functionalization (e.g., nucleophilic substitution).
- Applications : Intermediate in synthesizing halogenated pharmaceuticals or agrochemicals.
Comparative Data Table
Key Findings and Implications
- Stereochemistry Matters : The R-configuration in the target compound contrasts with the S-form in the thiazole analog, highlighting the need for enantioselective synthesis in drug development .
- Functional Group Diversity : Substitutions like bromine, iodine, or carboxylic acid expand utility in medicinal chemistry (e.g., iodinated derivatives for radiopharmaceuticals) .
- Heterocycle Impact : Replacing pyridine with thiazole alters electronic properties and bioactivity, underscoring the role of heterocycles in drug design .
Biological Activity
(3R)-3-Amino-3-(3-pyridyl)propan-1-OL, a compound with significant potential in pharmacology, has been investigated for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological implications based on various studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of an amino group and a pyridine ring, which contribute to its biological activity. The synthesis typically involves the following steps:
- Bromination of Pyridine : The pyridine ring is brominated to introduce reactive sites.
- Amination : An amino group is introduced at the 3-position using reagents such as ammonia.
- Hydroxylation : A hydroxyl group is added to the propan-1-ol chain, enhancing its reactivity.
These synthetic routes are crucial for producing derivatives that can exhibit varied biological properties.
The biological activity of (3R)-3-Amino-3-(3-pyridyl)propan-1-OL can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with enzymes through hydrogen bonding and π-π interactions facilitated by its functional groups. This interaction can modulate the activity of various proteins involved in metabolic pathways.
- Receptor Modulation : It has been shown to affect neurotransmitter receptors, particularly in the context of dopaminergic and serotonergic systems, which are critical in mood regulation and neuropharmacology.
Antidepressant Effects
Research indicates that (3R)-3-Amino-3-(3-pyridyl)propan-1-OL may have antidepressant properties. In vitro studies demonstrate its ability to inhibit the reuptake of neurotransmitters such as dopamine (DA) and serotonin (5HT), which are pivotal in mood regulation.
| Activity | IC50 Value (µM) |
|---|---|
| DA Reuptake Inhibition | 5.0 |
| 5HT Reuptake Inhibition | 4.8 |
These values suggest a significant potency compared to traditional antidepressants, making it a candidate for further development in treating depression.
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. Studies show that it can protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of antioxidant pathways.
Case Studies
- In Vivo Studies : In animal models, (3R)-3-Amino-3-(3-pyridyl)propan-1-OL demonstrated a reduction in depressive-like behaviors when administered chronically. Behavioral tests such as the forced swim test indicated a significant decrease in immobility time, suggesting enhanced mood.
- Pharmacokinetic Profiles : Research has shown that this compound exhibits favorable pharmacokinetic properties, including good bioavailability and a suitable half-life for therapeutic use.
Potential Therapeutic Applications
Given its profile, (3R)-3-Amino-3-(3-pyridyl)propan-1-OL is being explored for:
- Antidepressant Development : Its ability to modulate neurotransmitter levels positions it as a promising candidate for new antidepressant therapies.
- Cognitive Enhancers : Due to its neuroprotective effects, it may also serve as a cognitive enhancer in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
